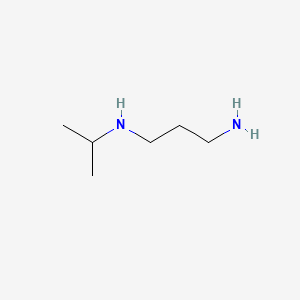

N-Isopropyl-1,3-propanediamine

Description

Overview of N-Isopropyl-1,3-propanediamine in Contemporary Chemical Research

This compound is a bifunctional organic molecule, an aliphatic diamine characterized by an isopropyl group attached to one of the nitrogen atoms of the 1,3-diaminopropane (B46017) backbone. chemical-suppliers.eunih.gov In modern chemical research, this compound is recognized as a versatile building block and a specialized chemical intermediate. ontosight.ai Its structure, containing both a primary and a secondary amine group, imparts a unique reactivity profile that is exploited in various synthetic applications.

The compound's primary role in contemporary research is as a ligand in coordination chemistry and as a monomer or building block in organic and polymer synthesis. fiveable.me Researchers utilize this compound to create metal complexes, some of which may exhibit catalytic properties or interesting structural features. ontosight.aiontosight.ai The steric hindrance provided by the isopropyl group can influence the coordination geometry and stability of these complexes, making it a subject of academic interest. Furthermore, its application extends to the synthesis of more complex organic molecules and the production of specialized polymers and resins.

Significance and Scope of Scholarly Inquiry into this compound

The significance of scholarly inquiry into this compound stems from its distinct molecular architecture and the resulting chemical properties. The presence of two amine groups with different substitution patterns (primary and secondary) allows for selective functionalization and influences its behavior as a nucleophile and a ligand. Scientific studies often focus on comparing its properties to other N-substituted diamines to understand how substituent size and branching (e.g., isopropyl vs. ethyl or methyl) affect reactivity, solubility, and performance in specific applications like catalysis.

The scope of research includes its use in the development of novel catalysts, particularly for metal-catalyzed reactions where diamine ligands have proven effective. nih.gov For instance, diamine ligands are instrumental in facilitating copper-catalyzed cross-coupling reactions under milder conditions than previously possible. nih.gov Investigations also delve into its role in forming coordination complexes with various transition metals, such as nickel and copper, leading to materials with unique properties like thermochromism. researchgate.netrsc.org Additionally, studies have explored the metabolism of similar short-chain amines and diamines by microorganisms, which contributes to the broader understanding of biochemical pathways. nih.gov

Historical Context of Diamine Chemistry and its Evolution

The study of diamines is a cornerstone of organic and polymer chemistry. Historically, simple aliphatic diamines have been pivotal as monomers for the synthesis of condensation polymers. fiveable.mewikipedia.org The most prominent example is hexamethylenediamine, a key component, along with adipic acid, in the production of Nylon 6,6, a discovery that revolutionized the materials industry. wikipedia.org Similarly, ethylenediamine (B42938) is another fundamental diamine used extensively as a chelating ligand and a building block. wikipedia.org

Over time, the focus of diamine chemistry has evolved significantly. While their role in polymer science remains crucial, the application of diamines has expanded into the sophisticated realms of coordination chemistry and asymmetric catalysis. nih.govwikipedia.org Initially, 1,2-diamines were the primary focus for catalytic applications. acs.org However, recent research has increasingly explored the potential of 1,3-diamine derivatives as catalysts in important organic transformations. acs.org This evolution reflects a broader trend in chemistry toward designing molecules with precisely tailored structures to control chemical reactivity and achieve high selectivity in synthesis.

Structure

3D Structure

Properties

IUPAC Name |

N'-propan-2-ylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2)8-5-3-4-7/h6,8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDIDIIKNMZLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062993 | |

| Record name | 1,3-Propanediamine, N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-16-5 | |

| Record name | N1-(1-Methylethyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylpropane-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003360165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyl-1,3-propanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine, N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYLPROPANE-1,3-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74FV3WQV8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

N-Isopropyl-1,3-propanediamine is a liquid at room temperature with properties that are well-documented in chemical literature. chemical-suppliers.eusigmaaldrich.com Its key identifiers and physical constants are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N'-propan-2-ylpropane-1,3-diamine | nih.gov |

| CAS Number | 3360-16-5 | chemical-suppliers.eunih.govsigmaaldrich.com |

| Molecular Formula | C₆H₁₆N₂ | chemical-suppliers.eunih.govsigmaaldrich.com |

| Molecular Weight | 116.20 g/mol | nih.govsigmaaldrich.comscbt.com |

| Appearance | Clear colourless to pale yellow liquid | chemical-suppliers.eu |

| Density | 0.83 g/mL at 25 °C | chemical-suppliers.eusigmaaldrich.com |

| Boiling Point | 162 °C | chemical-suppliers.eusigmaaldrich.com |

| Flash Point | 54 °C (129.2 °F) | chemical-suppliers.eusigmaaldrich.com |

| Refractive Index | n20/D 1.4425 | sigmaaldrich.com |

| InChIKey | KFDIDIIKNMZLRZ-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | CC(C)NCCCN | nih.govsigmaaldrich.com |

Synthesis and Manufacturing

The synthesis of N-substituted diamines like N-Isopropyl-1,3-propanediamine can be achieved through several established organic chemistry methods. A common laboratory-scale approach involves the nucleophilic substitution reaction between 1,3-diaminopropane (B46017) and an isopropyl halide, such as 2-bromopropane (B125204) or 2-chloropropane. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

On an industrial scale, production methods may be adapted for efficiency and yield, potentially utilizing continuous flow reactors to ensure product consistency. Patents have been filed detailing specific processes for producing N,N-substituted-1,3-propanediamines. google.comgoogle.com According to the EPA's TSCA Chemical Substance Inventory, the commercial activity status for this compound is listed as inactive. nih.gov

Catalytic Applications of N Isopropyl 1,3 Propanediamine and Its Derivatives

Organocatalysis Mediated by Diamine Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthetic chemistry. frontiersin.orgsigmaaldrich.com Within this field, chiral diamine scaffolds have garnered significant attention due to their ability to facilitate a wide range of asymmetric transformations. nih.gov

Design and Synthesis of Chiral Bifunctional Organocatalysts Bearing 1,3-Propanediamine Units.beilstein-journals.orgresearchgate.net

The development of efficient chiral organocatalysts often hinges on the concept of bifunctionality, where a single molecule possesses both acidic and basic moieties. nih.govscispace.com This design allows for the simultaneous activation of multiple substrates, leading to enhanced reactivity and stereocontrol. scispace.com The 1,3-propanediamine unit has proven to be a valuable component in the construction of these bifunctional catalysts. scispace.comndl.go.jp

A notable strategy involves attaching 1,3-propanediamine derivatives to a chiral backbone, such as (S)-BINOL (1,1'-bi-2-naphthol), via a spacer. scispace.com This modular approach allows for the systematic variation of both the diamine and the chiral scaffold to optimize catalyst performance. scispace.com For instance, organocatalysts incorporating a 1,3-propanediamine unit linked to a (S)-BINOL core have been synthesized and shown to be effective in promoting certain carbon-carbon bond-forming reactions. scispace.com The synthesis of these catalysts often involves standard organic transformations to connect the diamine and the chiral scaffold. researchgate.netscispace.com While chiral 1,2-diamines are common in organocatalyst design, the use of 1,3-diamine scaffolds is less frequent but has shown promise. researchgate.net For example, bifunctional squaramide organocatalysts derived from camphor (B46023) and 1,3-diamines have been developed and demonstrated high efficiency in Michael additions. researchgate.net

The strategic placement of Lewis base units, such as tertiary diamines, and Brønsted acid units on a single chiral framework is crucial for achieving synergistic catalytic activity. scispace.com

Asymmetric Transformations (e.g., Aza-Morita-Baylis-Hillman reaction) Catalyzed by Diamine Derivatives.researchgate.net

Derivatives of 1,3-propanediamine have demonstrated significant utility as catalysts in a variety of asymmetric transformations, most notably the aza-Morita-Baylis-Hillman (aza-MBH) reaction. scispace.comacs.orgjst.go.jp The aza-MBH reaction is a carbon-carbon bond-forming reaction that produces highly functionalized allylic amines, which are valuable synthetic intermediates. scispace.comrsc.org

Bifunctional organocatalysts bearing a 1,3-propanediamine unit have been successfully employed to catalyze the aza-MBH reaction with high yields and good enantioselectivities. scispace.comndl.go.jp For example, a catalyst featuring a 1,3-propanediamine derivative attached to an (S)-BINOL scaffold has been shown to afford aza-MBH adducts with enantiomeric excesses of up to 82%. scispace.com The reaction conditions, including the choice of solvent and the concentration of reactants, have been found to significantly influence the reaction's efficiency and stereochemical outcome. scispace.com Solvents like chloroform, toluene, and THF have provided good enantioselectivities. scispace.com

The scope of the aza-MBH reaction catalyzed by these diamine derivatives extends to various N-p-tosyl aldimines derived from substituted arylaldehydes. scispace.com However, certain substrates, such as those derived from 2-naphthyl acrylate (B77674) and aliphatic aldimines, have been found to be less suitable for this particular catalytic system. scispace.com The presence of the diamine unit is essential for catalytic activity, as analogous monoamine derivatives fail to promote the reaction. scispace.com

Beyond the aza-MBH reaction, organocatalysts based on 1,3-diamine scaffolds, such as those derived from camphor, have proven effective in enantioselective Michael additions of 1,3-dicarbonyl compounds to trans-β-nitrostyrene derivatives. researchgate.net

Mechanistic Insights into Organocatalytic Cycles

The mechanism of the amine-catalyzed Morita-Baylis-Hillman (MBH) and aza-MBH reactions is a well-studied process. rsc.orgorganic-chemistry.orgwikipedia.org The generally accepted mechanism involves the initial 1,4-addition of the nucleophilic amine catalyst to the activated alkene (e.g., an α,β-unsaturated carbonyl compound). rsc.orgwikipedia.org This step generates a zwitterionic aza-enolate intermediate. rsc.org

This intermediate then acts as a nucleophile and adds to the electrophile, which is an aldehyde in the MBH reaction or an imine in the aza-MBH reaction. rsc.orgwikipedia.org The subsequent step is believed to be a proton transfer, which can be intramolecular or facilitated by a co-catalyst, followed by the elimination of the amine catalyst to regenerate it and furnish the final product. rsc.orgillinois.edu The rate-determining step of the reaction can vary depending on the specific substrates and conditions. illinois.edu

In the context of bifunctional organocatalysis, the Brønsted acid and Lewis base moieties of the catalyst are thought to work in concert. nih.govscispace.com The Lewis basic amine activates the α,β-unsaturated system, while the Brønsted acidic component can activate the electrophile (imine or aldehyde) through hydrogen bonding. nih.gov This dual activation is believed to organize the transition state, leading to enhanced reactivity and high levels of stereocontrol. nih.govscispace.com The precise orientation of the acidic and basic sites on the catalyst scaffold is critical for effective catalysis. scispace.com Kinetic studies and the effect of additives, such as phenols, have provided further evidence for the proposed mechanisms and the importance of proton transfer in the catalytic cycle. illinois.edu

Metal-Catalysis with N-Isopropyl-1,3-propanediamine Ligands

In the realm of metal-catalysis, the ligands coordinated to the metal center play a pivotal role in dictating the catalyst's activity, selectivity, and stability. Nitrogen-containing ligands, in particular, are widely employed due to their strong coordination to a variety of metals.

This compound as a Nonchiral Nitrogen Ligand in Homogeneous Catalysis.scispace.com

This compound is a diamine that can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. acs.org Its use as a nonchiral ligand in homogeneous catalysis is of interest in reactions where stereocontrol is not the primary objective, but where the ligand's electronic and steric properties can be leveraged to enhance catalytic performance. google.comnih.gov The isopropyl group on one of the nitrogen atoms introduces a degree of steric bulk, which can influence the coordination geometry around the metal and the accessibility of substrates to the catalytic site.

Applications in Cross-Coupling, Hydrogenation, and Oxidation Reactions

While specific examples detailing the application of this compound in cross-coupling, hydrogenation, and oxidation reactions are not extensively documented in the provided search results, the broader class of diamine ligands is known to be effective in these transformations.

Cross-Coupling Reactions: Diamine ligands are utilized in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings. uni-muenchen.de They can stabilize the active catalytic species and facilitate key steps in the catalytic cycle, including oxidative addition and reductive elimination. The steric and electronic properties of the diamine ligand can influence the efficiency and selectivity of these reactions.

Hydrogenation Reactions: Metal complexes bearing diamine ligands are employed as catalysts for the hydrogenation of unsaturated functional groups, such as ketones, imines, and alkenes. acs.org In transfer hydrogenation reactions, for instance, amino-functionalized ligands can participate in the catalytic cycle through bifunctional mechanisms, where the ligand and the metal cooperate in the transfer of hydrogen from a donor molecule to the substrate. acs.org Ruthenium(II) complexes with amino-functionalized N-heterocyclic carbene ligands, for example, have shown high activity in the transfer hydrogenation of ketones. acs.org

Oxidation Reactions: Diamine ligands can also be used in metal-catalyzed oxidation reactions. The ligand can influence the redox potential of the metal center and stabilize high-valent metal-oxo species that are often involved in oxygen transfer reactions. The structure of the diamine ligand can also direct the stereochemical outcome of asymmetric oxidation reactions.

Although direct research findings for this compound in these specific catalytic applications are limited in the provided results, its structural similarity to other effective diamine ligands suggests its potential for use in these areas. Further research would be needed to explore its efficacy as a ligand in these important classes of chemical transformations.

Catalyst Design and Performance Optimization

The efficacy of catalysts derived from this compound and related diamines is fundamentally linked to their molecular design and the methods used to deploy them in reaction systems. Optimizing performance involves a two-pronged approach: fine-tuning the molecular architecture to enhance intrinsic activity and selectivity, and engineering the catalyst's physical form to improve stability and recyclability. Advances in these areas aim to bridge the gap between highly efficient homogeneous catalysts and the practical demands of industrial processes for robust, reusable systems.

Structure-Activity Relationships in Diamine-Based Catalysts

The substituents on the nitrogen atoms play a critical role in defining the catalyst's properties. The size and nature of these groups, such as the isopropyl group in this compound, create a specific steric environment around the metal center in an organometallic complex. This steric hindrance can be beneficial, influencing the stereoselectivity of a reaction by dictating the pathway of substrate approach to the catalytic site. For instance, increasing the bulk of the substituent (e.g., from an ethyl to an isopropyl group) can enhance steric hindrance, which impacts coordination chemistry and may improve enantioselectivity in asymmetric catalysis. Conversely, excessive steric bulk can sometimes impede catalyst efficiency compared to smaller analogues like ethylenediamine (B42938).

The length and flexibility of the propane (B168953) (C3) backbone in 1,3-diamines also contribute to the formation of a stable six-membered chelate ring when coordinated to a metal center. This configuration is often more stable and flexible than the five-membered ring formed by 1,2-diamines, which can influence catalytic activity and stability. rsc.org In the synthesis of pyridoquinazolinecarboxamides, for example, subtle changes to the diamine linker have been shown to significantly affect biological activity, demonstrating the principle that small structural modifications can lead to large performance differences. acs.org

The electronic properties of the diamine ligand are equally important. The nitrogen atoms act as electron donors, and their basicity, which can be modulated by the attached alkyl groups, affects the electronic density at the metal center. This, in turn, influences the metal's reactivity and its ability to activate substrates.

The table below illustrates how modifications to the diamine structure can influence catalyst performance in different applications.

| Diamine Derivative/Catalyst System | Key Structural Feature | Observation/Performance Metric | Application Context |

| N,N'-Disubstituted-1,3-propanediamines | Varied N-alkyl groups (e.g., ethyl vs. isopropyl) | Increasing substituent bulk enhances steric hindrance, affecting solubility and coordination. | General Coordination Chemistry |

| Chiral Diamine-modified Ni/SiO₂ | Chiral diamine on a solid support | Achieved 93% enantiomeric excess (ee) and a turnover frequency (TOF) of 18.1 h⁻¹. acs.org | Asymmetric Michael Addition |

| Ru(II) with Diamine-based N,N-ligands | Chiral diamine ligand | Serves as an effective phosphine-free ligand in asymmetric hydrogenation. researchgate.net | Asymmetric Hydrogenation |

| Homospermidine Synthase with 1,3-diaminopropane (B46017) | 1,3-diaminopropane as substrate | Engineered enzyme mutants showed a >5-fold increase in catalytic activity (8.72 to 48.30 U/mg). nih.gov | Biocatalytic Spermidine (B129725) Synthesis |

Immobilization and Heterogenization Strategies for Enhanced Recyclability

While homogeneous catalysts often exhibit superior activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly. wiley-vch.de Immobilization, or heterogenization, addresses this issue by anchoring the molecular catalyst to a solid support. This strategy not only facilitates catalyst recovery and recycling but can also enhance catalyst stability and, in some cases, improve performance. wiley-vch.de

Several strategies have been developed for the heterogenization of diamine-based catalysts:

Covalent Anchoring: This method involves creating a strong chemical bond between the diamine ligand (or the metal complex) and the support material. For instance, a chiral Ru(II) catalyst containing a thiourea-diamine ligand has been covalently bonded to graphene nanosheets. researchgate.net This approach typically leads to very stable systems with minimal leaching of the catalyst into the reaction medium.

Adsorption and Physisorption: Catalysts can be immobilized through weaker, non-covalent interactions such as hydrogen bonds or van der Waals forces. wiley-vch.de This has been demonstrated by adsorbing Hoveyda-Grubbs catalysts onto silica (B1680970) supports like SBA-15, where the surface silanol (B1196071) groups interact with the catalyst. researchgate.net While simpler, this method carries a higher risk of catalyst leaching compared to covalent attachment.

Encapsulation and Entrapment: This strategy involves physically trapping the catalyst within the porous structure of a support material. A notable example is the encapsulation of a chiral, cationic rhodium-diamine catalyst within the mesoporous channels of silica materials like Me-SBA-15 and Me-SBA-16. scispace.com This "ion-pair immobilization" method effectively contains the catalyst while allowing reactants and products to diffuse through the pores. The confined space within the pores can also positively influence the selectivity of the reaction. scispace.com

Use of Metal-Organic Frameworks (MOFs): MOFs can be used as supports by either synthesizing the framework with linkers that contain diamine functionalities or by anchoring the catalyst complex to the metal nodes or organic linkers of a pre-existing MOF. wiley-vch.de

The success of these strategies is often measured by the catalyst's ability to be reused over multiple cycles without a significant drop in activity or selectivity. The table below presents findings from studies on heterogenized diamine-based catalysts, highlighting their recyclability.

| Catalyst System | Support Material | Immobilization Strategy | Performance & Recyclability |

| Chiral Cationic Rhodium-Diamine Complex | Me-SBA-16 (Mesoporous Silica) | Encapsulation (Ion-Pair Immobilization) | Reused nine times without significant loss of enantioselectivity. scispace.com |

| Chiral Diamine on Nickel | SiO₂ (Silica) | Surface Modification/Adsorption | Enabled continuous flow production for over 65 hours in a fixed-bed reactor. acs.org |

| [RuCl₂(η⁶-p-cymene)]/Chiral-Thiourea Ligand | Graphene Nanosheets | Covalent Bonding | Catalyst was recovered (~95%) and reused for five cycles with good yield and enantioselectivity. researchgate.net |

| Zinc Chloride (ZnCl₂) in Hydrolysis | None (Homogeneous, for comparison) | N/A | Activity decreased significantly after the third cycle due to biochar formation. beilstein-journals.org |

These heterogenization techniques are crucial for developing sustainable catalytic processes by transforming highly effective but disposable molecular catalysts into robust, recyclable assets for chemical synthesis. rsc.orgrsc.org

Analytical and Characterization Methodologies for N Isopropyl 1,3 Propanediamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating N-Isopropyl-1,3-propanediamine from complex mixtures and for its precise quantification. Gas and liquid chromatography, often coupled with mass spectrometry, are the most powerful tools in this regard.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a "molecular fingerprint."

Due to the polar nature of the amine groups, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and column adsorption. To address this, derivatization is a common strategy. This process involves chemically modifying the amine groups to make the compound more volatile and less polar. Common derivatizing agents for amines include acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), and silylating agents.

The electron ionization (EI) mass spectrum of underivatized this compound is available in spectral databases such as the NIST Mass Spectrometry Data Center. This reference spectrum is invaluable for the identification of the compound in unknown samples. The fragmentation pattern is characterized by specific ions that are indicative of the molecule's structure.

Key Fragmentation Ions for this compound:

The molecular ion peak (M+), although sometimes weak, corresponds to the molecular weight of the compound.

Characteristic fragment ions arise from the cleavage of C-C and C-N bonds. For this compound, prominent peaks would be expected from the loss of an isopropyl group and from cleavages along the propyl chain.

A hypothetical GC-MS analysis of a derivatized sample containing this compound would yield the following data:

| Parameter | Value |

| GC Column | DB-5ms (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Expected Retention Time | Dependent on derivatization and specific column |

| MS Ionization Mode | Electron Ionization (EI) |

| Key Diagnostic Ions (Derivatized) | Dependent on the derivative formed |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing non-volatile or thermally labile compounds, and for detecting substances at very low concentrations in complex matrices. This makes it particularly suitable for trace analysis and for the identification of potential metabolites of this compound in biological or environmental samples.

In LC-MS/MS, the compound is first separated by high-performance liquid chromatography (HPLC), typically using a reversed-phase column. The mobile phase is chosen to be compatible with mass spectrometry, often a mixture of water, acetonitrile (B52724) or methanol, with additives like formic acid or ammonium (B1175870) formate (B1220265) to promote ionization.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like diamines, which protonates the amine groups to form positively charged ions. In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling accurate quantification at trace levels.

While specific studies on the metabolites of this compound are not extensively documented in publicly available literature, LC-MS/MS would be the premier technique for such investigations. Hypothetical metabolic pathways could involve N-dealkylation or oxidation of the alkyl chains.

Hypothetical LC-MS/MS Parameters for this compound Analysis:

| Parameter | Value |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]+ | m/z 117.1 |

| Potential Product Ions | Dependent on fragmentation pattern |

Advanced Analytical Techniques

While the aforementioned techniques are standard for the characterization of this compound, more advanced methods could be employed for specialized investigations. For instance, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to unambiguously assign all proton and carbon signals and further confirm the molecular structure. For highly accurate mass determination and elemental composition analysis, high-resolution mass spectrometry (HRMS) coupled with either GC or LC would be the method of choice. These advanced techniques are typically reserved for detailed structural elucidation studies or for the analysis of unknown related compounds or metabolites.

Derivatization Strategies for Enhanced Chromatographic Resolution and Detectability

Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating and quantifying components in a mixture. However, aliphatic amines such as this compound present analytical challenges due to their polarity, low volatility, and lack of a strong chromophore or fluorophore for sensitive detection. sigmaaldrich.comnih.gov Derivatization, the process of chemically modifying the analyte, is employed to overcome these limitations by improving volatility for GC or enhancing detectability for HPLC. researchgate.netresearchgate.net

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization involves attaching a "tag" to the amine groups that possesses strong ultraviolet (UV) absorption or fluorescence properties. thermoscientific.fr This significantly increases the sensitivity of detection. The reaction can be performed before the sample is injected into the chromatograph (pre-column derivatization). researchgate.net

o-Phthalaldehyde (OPA): This reagent reacts specifically and rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. interchim.frchromatographyonline.com This allows for the selective detection of the primary amine group on this compound.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. monash.eduresearchgate.netsigmaaldrich.com This reagent can be used to determine the total amine content. By using a sequential derivatization approach—first with OPA to cap the primary amine, followed by FMOC-Cl to react with the remaining secondary amine—it is possible to quantify both functional groups within the molecule separately. thermoscientific.fr

Derivatization for Gas Chromatography (GC)

For GC analysis, derivatization is essential to decrease the polarity of the amine groups and increase the volatility and thermal stability of the analyte. phenomenex.comlibretexts.orgresearchgate.net This prevents peak tailing and adsorption on the GC column. nih.gov The two most common methods are silylation and acylation. libretexts.orgnih.gov

Silylation: This process involves replacing the active hydrogen atoms on the amine groups with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. youtube.com The resulting TMS-derivatives are significantly more volatile and thermally stable, making them suitable for GC analysis. libretexts.orgnih.gov

Acylation: This method converts the primary and secondary amines into more stable and volatile amides using reagents such as acid anhydrides (e.g., trifluoroacetic anhydride - TFAA). gcms.czunibo.it The resulting fluoroacyl derivatives are not only more volatile but also exhibit excellent response with an electron capture detector (ECD), allowing for highly sensitive trace analysis. gcms.czresearchgate.net

Table 2: Common Derivatization Reagents for this compound Analysis

| Technique | Reagent Class | Reagent Example | Target Group(s) | Purpose |

| HPLC | Aldehyde | o-Phthalaldehyde (OPA) | Primary Amine | Adds a fluorophore for fluorescence detection. |

| HPLC | Chloroformate | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | Adds a fluorophore for fluorescence detection. monash.edu |

| GC | Silylating Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary & Secondary Amines | Increases volatility and thermal stability by forming TMS derivatives. phenomenex.com |

| GC | Acylating Agent | Trifluoroacetic Anhydride (TFAA) | Primary & Secondary Amines | Increases volatility and enhances ECD response by forming fluoroacyl amides. gcms.cz |

Environmental and Toxicological Considerations of N Isopropyl 1,3 Propanediamine Derivatives

Environmental Fate and Persistence of Diamines

The environmental behavior of aliphatic amines is influenced by their physical and chemical properties, such as chain length and the presence of functional groups. Short-chain aliphatic amines are generally water-soluble and can be subject to various environmental transport and degradation processes.

The biodegradation of aliphatic compounds can occur through various pathways, often initiated by monooxygenase enzymes that attack a terminal methyl group, leading to the formation of an alcohol, which is then further oxidized to an aldehyde and a fatty acid. For short-chain alkylamines, photocatalytic degradation has also been investigated, with the process being influenced by factors such as pH and the specific structure of the amine.

It is plausible that N-Isopropyl-1,3-propanediamine, as a short-chain substituted diamine, would also be susceptible to microbial degradation in both aquatic and soil environments. The presence of the isopropyl group may influence the rate and pathway of degradation compared to linear diamines.

The mobility of aliphatic amines in the environment is largely governed by their partitioning behavior between water, soil, and air. When released into aquatic environments, aliphatic amines are expected to exist in a positively charged state at environmentally relevant pH levels. This cationic nature causes them to adsorb to dissolved and suspended solids, which can lead to their deposition in sediment.

For long-chain aliphatic amines, there is a tendency to sorb to solids, which can also be anticipated for shorter-chain diamines like this compound, potentially limiting their mobility in the water column. However, their water solubility could also facilitate transport in aquatic systems. The specific mobility and distribution would depend on a variety of site-specific environmental factors, including pH, organic matter content of soil and sediment, and water flow rates.

Ecotoxicity and Environmental Risk Assessment

The ecotoxicity of aliphatic amines is a significant consideration for their environmental risk assessment. These compounds can exert toxic effects on a range of aquatic organisms.

Data specific to the aquatic toxicity of this compound is limited. However, information from related compounds provides an indication of potential ecotoxicological effects. For instance, a safety data sheet for a mixture containing N-Oleyl-1,3-propanediamine reported a 96-hour LC50 (lethal concentration for 50% of the test subjects) of 0.1 mg/L for the zebrafish (Danio rerio), indicating high aquatic toxicity. dep.state.pa.us Another related compound, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, is described as very toxic to aquatic life with long-lasting effects. chemos.de

Table 1: Aquatic Toxicity of a Related Diamine Compound (Data for a mixture containing N-Oleyl-1,3-propanediamine)

| Species | Exposure Duration | Endpoint | Concentration | Reference |

| Danio rerio (zebrafish) | 96 hours | LC50 | 0.1 mg/L | dep.state.pa.us |

Note: This data is for a related long-chain diamine and should be considered indicative rather than directly representative of this compound.

Regulatory approaches often involve classifying substances based on their hazardous properties. For example, N,N'-Diisopropyl-1,3-propanediamine is classified as causing severe skin burns and eye damage. nih.gov Risk management strategies can include setting exposure limits and requiring the use of personal protective equipment in occupational settings. For some short-chain amines like 2-Propanamine and Triethylamine, specific workplace exposure standards have been established. industrialchemicals.gov.au

Human Health Risk Assessment of Long-Chain Aliphatic Diamines

A comprehensive human health risk assessment for this compound is not available. However, assessments of other aliphatic amines can provide some insights. The risk to human health is determined by considering both the hazardous properties of a substance and the level of human exposure.

For short-chain aliphatic amines, the risk to human health has been found to be low based on a comparison of potential exposure levels and levels associated with critical health effects. canada.ca The critical health effects for short-chain amines often include acute toxicity from oral, dermal, and inhalation exposure, as well as corrosive effects. industrialchemicals.gov.au

In contrast, some long-chain aliphatic amines have been identified as potentially harmful to human health. canada.ca For instance, 1,3-Propanediamine, N-[3-(tridecyloxy)propyl]-, branched, was determined to potentially pose a risk to human health from the use of certain consumer products. canada.ca The health hazards associated with some aliphatic diamines can include skin corrosion and eye damage. dep.state.pa.uschemos.de For example, N,N'-Diisopropyl-1,3-propanediamine is classified as causing severe skin burns and eye damage. nih.gov

Table 2: Hazard Classification of a Structurally Similar Diamine

| Compound | CAS Number | Hazard Classification | Reference |

| N,N'-Diisopropyl-1,3-propanediamine | 63737-71-3 | Skin Corrosion 1B | nih.gov |

Given its structure as a short-chain diamine, the primary health concerns for this compound are likely to be related to its corrosive properties upon direct contact. A thorough risk assessment would require specific toxicological data for this compound.

Exposure Pathways and Consumer Safety Considerations

Exposure to propanediamine derivatives can occur through various pathways, largely dictated by their application in industrial and consumer products. One related compound, N,N-dimethyl-1,3-propanediamine (DMAPA), is utilized in domestic products such as adhesive formulations, potentially including epoxy resins, and as a buffering agent in cleaning and washing agents. industrialchemicals.gov.au Although it is expected to be present in low concentrations in these products, their widespread use presents potential routes for consumer exposure. industrialchemicals.gov.au

The primary routes of exposure to diamines are typically through dermal contact and inhalation of vapors, particularly in occupational settings. For consumers, dermal contact is a significant pathway, for instance, through handling cleaning products or adhesives. Inhalation may also occur, especially with products used in poorly ventilated areas. Given the corrosive nature of many amines, direct contact with the skin and eyes is a primary safety concern. inchem.org For example, occupational exposure to DMAPA has resulted in skin rashes, and patch testing has confirmed its potential to cause skin sensitization. industrialchemicals.gov.au

Restrictions have been placed on some related amines in consumer goods. For instance, DMAPA, as a monoalkylamine, has restricted use in cosmetic products, with a maximum allowable content of 0.5% secondary amine in the finished product. industrialchemicals.gov.au Such regulations highlight the importance of concentration limits in mitigating consumer risk.

Toxicological Profiles and Potential Health Effects of Related Propanediamine Derivatives

The toxicological profiles of propanediamine derivatives are characterized by their corrosive and irritant properties, with acute toxicity varying depending on the specific derivative and the route of exposure.

Acute Toxicity: Studies on various propanediamine derivatives indicate a range from low to moderate acute toxicity. For N,N-dimethyl-1,3-propanediamine, oral LD50 values in rats have been reported between 410 and 1600 mg/kg of body weight, classifying it as harmful if swallowed. industrialchemicals.gov.au Inhalation toxicity for this compound is considered low, with an LC50 in rats reported to be >4.31 mg/L. industrialchemicals.gov.au For N-Methyl-1,3-propanediamine, the oral LD50 in rats is 951 mg/kg. fishersci.com The parent compound, 1,3-Diaminopropane (B46017), is reported to be fatal in contact with skin in rabbits at 177 mg/kg and harmful if swallowed in rats with an LD50 of 700 mg/kg. wikipedia.orgchemos.de

| Compound | Route | Species | LD50/LC50 Value | Reference |

|---|---|---|---|---|

| N,N-dimethyl-1,3-propanediamine | Oral | Rat | 410 - 1600 mg/kg | industrialchemicals.gov.au |

| N,N-dimethyl-1,3-propanediamine | Inhalation | Rat | >4.31 mg/L | industrialchemicals.gov.au |

| N-Methyl-1,3-propanediamine | Oral | Rat | 951 mg/kg | fishersci.com |

| 1,3-Diaminopropane | Dermal | Rabbit | 177 mg/kg | wikipedia.org |

| 1,3-Diaminopropane | Oral | Rat | 700 mg/kg | wikipedia.org |

| N-Oleyl-1,3-propanediamine | Oral | Rat | ca. 500 mg/kg | dep.state.pa.us |

Corrosivity and Irritation: A predominant characteristic across propanediamine derivatives is their corrosivity, leading to severe local effects upon contact. industrialchemicals.gov.auinchem.org These compounds are known to cause severe skin burns and serious eye damage. chemos.dedep.state.pa.us Animal studies on N-Oleyl-1,3-propanediamine demonstrated that it causes burns. dep.state.pa.us Similarly, 1,2-Propanediamine is a corrosive chemical that can irritate and burn the skin and eyes. inchem.orgnj.gov Inhalation of these substances can irritate the nose, throat, and lungs, leading to symptoms like coughing, wheezing, and shortness of breath. inchem.orgnj.gov In severe cases, inhalation may cause lung edema. inchem.org

Other Health Effects: Beyond acute toxicity and local corrosive effects, some propanediamine derivatives have shown other potential health impacts. High exposure to 1,2-Propanediamine can lead to systemic effects such as nausea, vomiting, and headaches. nj.gov There is also evidence suggesting that it may cause kidney damage with long-term or repeated exposure. nj.gov Some derivatives, like 1,3-Diaminopropane, are classified as skin sensitizers, meaning they can cause an allergic skin reaction after repeated contact. chemos.de However, based on available genotoxicity data for compounds like DMAPA, it is not considered likely to be carcinogenic. industrialchemicals.gov.au

| Effect | Observations | Affected Compounds | Reference |

|---|---|---|---|

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | 1,2-Propanediamine, 1,3-Diaminopropane, N-Oleyl-1,3-propanediamine, N,N'-Diisopropyl-1,3-propanediamine | inchem.orgdep.state.pa.usnj.govnih.gov |

| Eye Damage/Irritation | Causes serious or irreversible eye damage. | 1,2-Propanediamine, 1,3-Diaminopropane, N-Oleyl-1,3-propanediamine | inchem.orgdep.state.pa.usnj.gov |

| Respiratory Irritation | Irritation of nose, throat, and lungs; potential for lung edema. | 1,2-Propanediamine, 1,3-Diaminopropane | inchem.orgnj.gov |

| Skin Sensitization | May cause an allergic skin reaction. | 1,3-Diaminopropane, N,N-dimethyl-1,3-propanediamine | industrialchemicals.gov.auchemos.de |

| Systemic Effects (High Exposure) | Nausea, vomiting, headache; potential for kidney damage. | 1,2-Propanediamine | nj.gov |

Emerging Research Directions and Future Perspectives

Novel Applications in Materials Science and Engineering

The bifunctional nature of N-Isopropyl-1,3-propanediamine, combined with the modulating effect of the isopropyl group on reactivity and physical properties, makes it a promising candidate for the development of novel polymers, cross-linking agents, coatings, and adhesives.

The synthesis of high-molecular-weight polyamides using diamines can be challenging due to the high reactivity of the amine groups. However, the presence of an isopropyl group on one of the nitrogen atoms in this compound can modulate this reactivity, potentially allowing for more controlled polymerization reactions. This could lead to the development of new polyamides with tailored thermal and mechanical properties. Research into aliphatic polyamides has shown that the length of the carbon chain in the diamine and diacid monomers significantly influences the resulting polymer's characteristics, such as melting point and water absorption. The specific structure of this compound could introduce unique properties to these materials.

As a cross-linking agent, this compound can be used to form three-dimensional polymer networks. mdpi.com The differential reactivity of its primary and secondary amine groups could be exploited to create well-defined network structures. Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of materials. mdpi.com The use of this compound as a cross-linker could be particularly beneficial in the production of thermosetting resins, elastomers, and hydrogels.

Below is an interactive data table summarizing the potential impact of this compound on polymer properties.

| Polymer Type | Potential Role of this compound | Anticipated Property Modifications |

| Polyamides | Monomer | Controlled polymerization, unique thermal and mechanical properties |

| Thermosetting Resins | Cross-linking agent | Enhanced network structure, improved durability |

| Elastomers | Curing agent | Tailored elasticity and resilience |

| Hydrogels | Cross-linking agent | Modified swelling behavior and mechanical strength |

In the realm of functional coatings and adhesives, the amine groups of this compound can serve as reactive sites for adhesion to various substrates and for reaction with other components of the formulation, such as epoxy or isocyanate resins. The isopropyl group may enhance the hydrophobic characteristics of the resulting coating, improving its water resistance. In adhesive formulations, this compound could contribute to improved bond strength and durability. The use of related long-chain diamines as corrosion inhibitors suggests that this compound could also be explored for developing protective coatings for metals. google.com

Computational Chemistry and Molecular Modeling Advancements

Computational chemistry and molecular modeling are powerful tools for predicting the behavior of chemical compounds and guiding experimental research. For this compound, these techniques can provide valuable insights into its reactivity, selectivity, and potential interactions in various chemical systems.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the electronic structure of this compound and predict its reactivity in different chemical reactions. mdpi.com For instance, computational studies can elucidate the reaction mechanisms of this diamine with other molecules, helping to optimize reaction conditions for polymer synthesis or other applications. mdpi.com By calculating transition state energies, researchers can understand and predict the kinetics of reactions involving this compound. researchgate.net Such in silico studies are crucial for designing efficient synthetic routes and for understanding the fundamental chemical properties of the molecule.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, including its potential role as a ligand for metal ions or as a component in larger molecular assemblies. researchgate.net For example, MD simulations could model the interaction of this diamine with polymer chains, providing insights into its effectiveness as a cross-linking agent. In the context of biological systems, these simulations could predict the binding affinity of this compound to specific receptors, which is relevant for potential biomedical applications.

Interdisciplinary Research with this compound

The versatile chemical nature of this compound opens up avenues for its use in a wide range of interdisciplinary research fields. Its ability to be functionalized onto other materials, such as nanoparticles, can lead to the development of novel hybrid materials with unique properties. For example, diamine-functionalized graphene quantum dots have been explored for their chelating and antioxidant activities, suggesting that this compound could be used to create similar functional nanomaterials for applications in bio-imaging, drug delivery, and environmental remediation. nih.govnih.govsigmaaldrich.com

Furthermore, the coordination chemistry of this compound with various metal ions could be investigated for applications in catalysis and materials synthesis. The formation constants of its complexes with copper, nickel, cobalt, and zinc have been evaluated, indicating its potential as a chelating ligand. chemicalbook.com This could be leveraged in the design of new catalysts for organic synthesis or in the development of metal-organic frameworks (MOFs).

The following table outlines potential interdisciplinary research areas for this compound.

| Research Area | Potential Application of this compound |

| Nanomaterials | Surface functionalization of nanoparticles for enhanced properties |

| Catalysis | As a ligand in metal-based catalysts for organic reactions |

| Environmental Science | Development of chelating agents for heavy metal remediation |

| Biomedical Engineering | Component of biocompatible polymers or drug delivery systems |

Potential Integration with Nanotechnology for Drug Delivery Systems

The convergence of materials science and medicine has propelled the development of sophisticated drug delivery systems, with nanotechnology at the forefront of this revolution. Polymeric nanoparticles, in particular, have garnered significant attention as versatile carriers to enhance the bioavailability and target-specificity of therapeutic agents. mdpi.com While direct research on the integration of this compound into nanotechnology for drug delivery is in its nascent stages, the molecular structure of this compound presents intriguing possibilities for its use in the functionalization and synthesis of novel nanocarriers.

The presence of two amine groups—a primary and a secondary amine—in the this compound molecule offers reactive sites for covalent attachment to nanoparticle surfaces. This surface modification, or functionalization, is a critical step in designing "smart" drug delivery vehicles. For instance, these amine groups could be used to link targeting ligands, such as antibodies or peptides, that can recognize and bind to specific receptors on diseased cells, thereby minimizing off-target effects.

One potential avenue of exploration is the use of this compound as a monomer or a cross-linking agent in the synthesis of biodegradable polymers. Polymers such as poly(lactic-co-glycolic acid) (PLGA) are widely used for creating drug-loaded nanoparticles due to their biocompatibility and biodegradability. mdpi.com The incorporation of this compound into such polymer backbones could introduce functional handles for further modification and allow for fine-tuning of the polymer's physicochemical properties, such as its degradation rate and drug release profile.

The table below outlines the potential roles of this compound's structural features in the context of nanomedicine.

| Structural Feature | Potential Role in Nanoparticle-Based Drug Delivery | Implication for Drug Delivery System |

| Primary Amine Group | Reactive site for covalent attachment of targeting ligands or other functional molecules. | Enhanced target specificity and reduced systemic toxicity. |

| Secondary Amine Group | Can be protonated to impart a positive surface charge to the nanoparticle. | Improved interaction with cell membranes and potential for enhanced cellular uptake. |

| Isopropyl Group | Introduces hydrophobicity, influencing drug encapsulation and polymer self-assembly. | Potential for higher loading capacity of hydrophobic drugs and controlled release kinetics. |

| Propanediamine Backbone | Can serve as a building block or cross-linker in the synthesis of novel biodegradable polymers. | Tailorable degradation rates and mechanical properties of the nanocarrier. |

Future research could focus on synthesizing and characterizing nanoparticles functionalized with this compound to evaluate their biocompatibility, drug-loading efficiency, and cellular interaction. Such studies would be crucial in determining the viability of this compound as a valuable component in the next generation of targeted drug delivery systems.

Contributions to Sustainable Chemistry and Green Process Development

Sustainable chemistry, or green chemistry, is a foundational approach to chemical design and engineering that aims to minimize the environmental impact of chemical processes. mdpi.com This involves the development of energy-efficient reactions, the use of renewable feedstocks, and the reduction of hazardous waste. rsc.org While this compound is not yet a widely cited component in green chemistry literature, its chemical properties suggest several potential contributions to this vital field.

One of the most promising applications for this compound in sustainable chemistry is in the realm of catalysis. The two nitrogen atoms in the molecule possess lone pairs of electrons, making them excellent ligands for coordinating with metal centers. As a bidentate ligand, it can form stable chelate complexes with a variety of transition metals. These metal complexes can, in turn, function as catalysts for a wide range of organic transformations. The development of efficient and recyclable catalysts is a cornerstone of green chemistry, as it can lead to higher reaction rates, greater selectivity, and reduced energy consumption.

The use of N,N-dimethyl-1,3-propanediamine, a structurally related compound, in the modification of catalysts has been reported, suggesting the potential for similar applications with the isopropyl analogue. rsc.org Future research could explore the synthesis of this compound-based metal complexes and evaluate their catalytic activity in important industrial reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The tunability of the ligand's steric and electronic properties through modification of the isopropyl group could allow for the rational design of catalysts with optimized performance.

Another area where this compound could contribute to green process development is as a building block for functional materials. For example, it can be used in the preparation of cyclic ureas, which are valuable intermediates in the synthesis of pharmaceuticals and polymers. chemicalbook.comchemicalbook.com Developing greener synthetic routes to these and other important chemicals using this compound as a starting material could reduce the reliance on more hazardous reagents.

Furthermore, the principles of green chemistry can be applied to the synthesis of this compound itself. While traditional methods for synthesizing amines can involve harsh conditions and produce significant waste, the development of catalytic routes using renewable resources would enhance the compound's green credentials. For instance, processes that utilize biomass-derived starting materials and employ heterogeneous catalysts that can be easily separated and reused would align with the goals of sustainable chemistry. A patent for a continuous process to prepare N,N-dimethyl-1,3-propanediamine highlights the move towards more efficient and greener production methods for similar diamines. google.com

The potential contributions of this compound to sustainable chemistry are summarized in the table below.

| Area of Application | Potential Contribution of this compound | Principles of Green Chemistry Addressed |

| Catalysis | As a bidentate ligand for the synthesis of novel metal catalysts. | Atom Economy, Catalysis, Design for Energy Efficiency. |

| Chemical Synthesis | As a building block for the synthesis of valuable chemical intermediates and polymers. | Safer Solvents and Auxiliaries, Inherently Safer Chemistry for Accident Prevention. |

| Green Production | Development of sustainable and efficient synthetic routes to the compound itself. | Use of Renewable Feedstocks, Waste Prevention. |

The exploration of this compound in these contexts could open up new avenues for the development of more environmentally benign chemical processes and products.

Conclusion

Summary of Key Academic Contributions and Research Progress

The academic contributions of N-Isopropyl-1,3-propanediamine are centered on two principal areas: its role in the synthesis of cyclic ureas and its application in the study of coordination complexes with various metal ions.

In the realm of organic synthesis, this compound has been utilized as a precursor in the preparation of cyclic ureas chemicalbook.com. Cyclic ureas are an important class of compounds with applications as polar aprotic solvents and as intermediates in the synthesis of pharmaceuticals and agrochemicals. The use of this compound allows for the creation of a six-membered heterocyclic ring system, which can be a desirable structural motif in various larger molecules.

In the field of coordination chemistry, this compound has been employed as a chelating ligand to study the formation of complexes with divalent metal ions, including copper, nickel, cobalt, and zinc. Research in this area has focused on the evaluation of the formation constants of these metal complexes. The stability of these complexes is a key parameter in understanding the thermodynamics of their formation and their potential applications in areas such as catalysis and materials science. The presence of both a primary and a secondary amine group in this compound allows it to act as a bidentate ligand, forming stable chelate rings with metal ions.

The research findings related to these contributions are summarized in the following table:

| Area of Research | Key Findings |

| Organic Synthesis | Utilized as a diamine precursor for the synthesis of cyclic ureas. |

| Coordination Chemistry | Acts as a bidentate ligand in the formation of coordination complexes with metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). The formation constants for these complexes have been evaluated to determine their stability. |

Identification of Outstanding Challenges and Future Research Avenues

Despite its utility in the aforementioned areas, the body of research focused specifically on this compound is not extensive. This presents both challenges and opportunities for future research.

Outstanding Challenges:

Limited Scope of Application: The documented applications of this compound are currently narrow, primarily restricted to the synthesis of certain cyclic ureas and fundamental studies of metal complex formation. A significant challenge is to explore and expand the synthetic utility of this compound.

Lack of Detailed Mechanistic Studies: While the formation of cyclic ureas and metal complexes is known, detailed mechanistic studies investigating the reaction pathways and kinetics involving this compound are not widely available in the scientific literature.

Scarcity of Data on Derivative Compounds: There is a lack of comprehensive research into the synthesis and characterization of a wide range of derivatives of this compound and their subsequent applications.

Future Research Avenues:

Exploration in Asymmetric Synthesis: The chiral nature of this compound (if resolved into its enantiomers) or its derivatives could be exploited in asymmetric catalysis. Future research could focus on the development of chiral ligands for stereoselective transformations.

Development of Novel Polymeric Materials: As a diamine, this compound could serve as a monomer for the synthesis of novel polyamides, polyimides, or other polymers. Investigating the properties of such polymers could open up new applications in materials science.

Application in Medicinal Chemistry: The propanediamine backbone is present in a number of biologically active molecules. Future studies could explore the potential of this compound as a scaffold for the development of new therapeutic agents.

Advanced Coordination Chemistry: Beyond the determination of formation constants, future work could investigate the catalytic activity of the metal complexes of this compound in various organic transformations. Furthermore, the synthesis and characterization of complexes with a broader range of metals, including precious metals and lanthanides, could be pursued.

Q & A

Q. What are the optimized synthetic routes for N-Isopropyl-1,3-propanediamine, and how can reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyanoethylation followed by nitrile reduction (e.g., using H₂/Pd-C) is a common approach, as seen in analogous diamine syntheses like N-oleyl-1,3-propanediamine . Optimizing reaction conditions—such as temperature (20–60°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of isopropylamine to acrylonitrile—can significantly impact yield and purity. Boc-protection strategies (e.g., using N-Boc-1,3-propanediamine intermediates) may also enhance selectivity during alkylation steps . Post-synthesis purification via fractional distillation or column chromatography is critical for achieving >95% purity, as demonstrated in commercial-grade preparations .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound in research settings?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm amine proton environments and backbone structure (e.g., δ 1.0–1.2 ppm for isopropyl CH₃ groups) .

- HPLC with UV/Vis Detection : For purity assessment, using ion-pair chromatography (e.g., C18 columns with trifluoroacetic acid as a mobile phase modifier) .

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., m/z 145.2 for [M+H]⁺) and detect impurities .

- Titration Methods : Acid-base titration to quantify primary/secondary amine content, ensuring stoichiometric consistency in downstream applications .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what coordination geometries are typically observed?

Methodological Answer: this compound acts as a bidentate or tridentate ligand, forming stable complexes with metals like Pt(II) or Cu(II). For example, analogous diamines (e.g., N-cyclohexyl-1,3-propanediamine) coordinate via terminal and central nitrogen atoms, yielding square-planar (Pt) or octahedral (Cu) geometries . Researchers should employ X-ray crystallography to resolve coordination modes and spectroscopic methods (UV-Vis, EPR) to study electronic transitions. Adjusting steric bulk (e.g., isopropyl vs. cyclohexyl substituents) can modulate ligand field strength and complex stability .

Q. What methodologies are employed to evaluate the efficacy of this compound in CO₂ capture systems, particularly in phase-change absorption processes?

Methodological Answer: In CO₂ capture, phase-change behavior is assessed using:

- Gravimetric Analysis : To measure CO₂ absorption capacity (mmol/g) under controlled temperature and pressure .

- FT-IR Spectroscopy : Monitoring carbamate/carbonate formation (e.g., peaks at 1650–1550 cm⁻¹ for N–COO⁻ species) .

- Phase Separation Studies : Tracking solvent viscosity and turbidity changes post-CO₂ absorption to identify reversible phase transitions .

Comparative studies with structurally similar amines (e.g., N,N,N′,N′-tetramethyl-1,3-propanediamine) can benchmark performance, focusing on absorption kinetics and regenerability .

Q. What strategies are recommended for mitigating toxicity and handling hazards associated with this compound in laboratory environments?

Methodological Answer:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of volatile amines .

- Emergency Protocols : Neutralize spills with dilute acetic acid and adsorbents (e.g., vermiculite), followed by thorough rinsing .

- Toxicity Screening : Conduct Ames tests or in vitro cytotoxicity assays (e.g., using HepG2 cells) to evaluate mutagenic potential, as recommended for structurally related diamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.